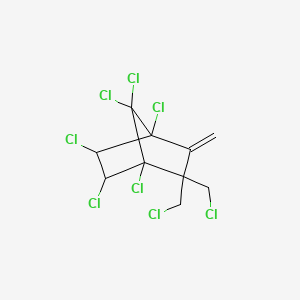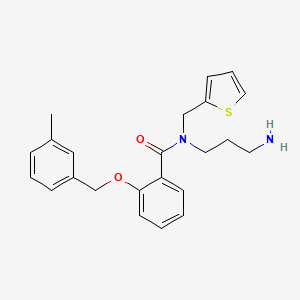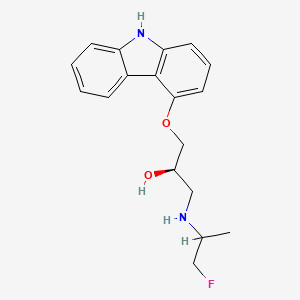
4-acetyl-N-benzyl-2-methyl-octahydro-2H-1,4-benzothiazine-7-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This enzyme plays a crucial role in regulating gene expression through chromatin remodeling and is involved in various cellular processes, including cell growth and differentiation.
Métodos De Preparación
The synthesis of compound 17 involves multiple steps, starting with the formation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: The core structure undergoes various modifications to introduce functional groups such as acetyl, benzyl, and sulfonamide groups.
The industrial production of compound 17 may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yield and purity.
Análisis De Reacciones Químicas
Compound 17 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Compound 17 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of EP300 inhibition on various chemical processes.
Biology: The compound is used to investigate the role of EP300 in cellular processes such as gene expression, cell growth, and differentiation.
Medicine: Compound 17 is being explored for its potential therapeutic applications in treating diseases associated with dysregulated EP300 activity, such as cancer and inflammatory disorders.
Industry: The compound’s inhibitory effects on EP300 make it a valuable tool in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Compound 17 exerts its effects by inhibiting the activity of EP300, a histone acetyltransferase enzyme. EP300 is responsible for acetylating histone proteins, which leads to chromatin remodeling and changes in gene expression. By inhibiting EP300, compound 17 prevents the acetylation of histones, thereby altering gene expression and affecting various cellular processes. The molecular targets and pathways involved include the EP300 enzyme and its associated signaling pathways.
Comparación Con Compuestos Similares
Compound 17 is unique in its specific inhibition of EP300. Similar compounds include:
Compound 17 (PMID 23642479): An analogue designed to inhibit cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases.
Compound 17 (PMID 34176264): An alectinib-based PROTAC degrader of anaplastic lymphoma kinase.
Compared to these compounds, compound 17 (PMID: 23888693) is distinct in its selective inhibition of EP300, making it a valuable tool for studying the specific role of this enzyme in various biological processes.
Propiedades
Fórmula molecular |
C18H26N2O3S2 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
4-acetyl-N-benzyl-2-methyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazine-7-sulfonamide |
InChI |
InChI=1S/C18H26N2O3S2/c1-13-12-20(14(2)21)17-9-8-16(10-18(17)24-13)25(22,23)19-11-15-6-4-3-5-7-15/h3-7,13,16-19H,8-12H2,1-2H3 |
Clave InChI |
XWNJYOGTDUJRND-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C2CCC(CC2S1)S(=O)(=O)NCC3=CC=CC=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772326.png)
![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772339.png)
![[4-(benzylcarbamoyloxy)-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B10772345.png)
![6-{2-[4-(4-Fluoro-phenyl)-2-isopropyl-6-phenyl-pyridin-3-yl]-ethyl}-4-hydroxy-tetrahydro-pyran-2-one](/img/structure/B10772349.png)
![9-benzyl-3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10772359.png)
![7-[2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772366.png)

![(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772379.png)

![(1S,3R,4R,4aR,7S,8S)-4-[(benzylcarbamoyl)oxy]-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-decahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B10772384.png)
![6-[2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10772385.png)
![2-[3-(2-benzylpyrrolidin-1-yl)-2-hydroxypropoxy]-6-chlorobenzonitrile](/img/structure/B10772399.png)
